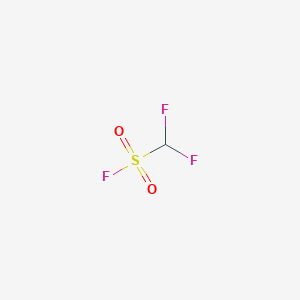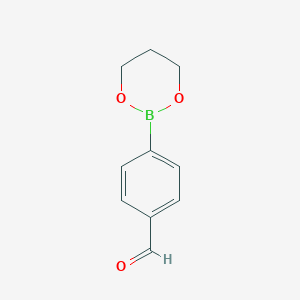
(2,6-difluorophenyl)methanesulfonyl Chloride
説明
“(2,6-difluorophenyl)methanesulfonyl Chloride” is a chemical compound with the CAS Number: 179524-60-8 . It has a molecular weight of 226.63 . The IUPAC name for this compound is (2,6-difluorophenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2,6-difluorophenyl)methanesulfonyl Chloride” is 1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2,6-difluorophenyl)methanesulfonyl Chloride” is a solid at room temperature . .
科学的研究の応用
Electrochemical Properties in Ionic Liquids
- Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, showing potential for sodium insertion into vanadium pentoxide. This suggests applications in battery technology and energy storage (Su, Winnick, & Kohl, 2001).
Avoiding Genotoxic Impurities in Synthesis
- Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been developed to avoid genotoxic impurities, which can be a concern with aniline reactions with methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).
One-Electron Reduction Studies
- The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, which have implications in understanding chemical reaction mechanisms and kinetics (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).
RNA-Cleaving DNA Enzyme Studies
- Research into the solvolytic reaction of methanesulfonyl chloride provides insights into reaction mechanisms that could be relevant in biochemistry and molecular biology (Choi, Han, Lee, Suh, & Choi, 2000).
Catalysis in Organic Synthesis
- The synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid in the Friedel−Crafts methanesulfonylation of arenes has been observed, offering potential improvements in catalytic systems for organic synthesis (Peyronneau, Boisdon, Roques, Mazières, & Roux, 2004).
Novel Rearrangements and Bond Formations
- Treatment of certain fluoroalcohols with methanesulfonyl chloride has led to discoveries of novel rearrangements and C-C bond formations, important in the field of fluorine chemistry (Ando, Nishihara, Sato, Omote, & Kumadaki, 2005).
Pyrrolidine Synthesis
- Lithiated (phenylsulfonyl)methane reacts with N-diphenylphosphinylaziridines to yield pyrrolidines, which are valuable in medicinal chemistry (Craig, Jones, & Rowlands, 2000).
Zeolite Catalysis
- Methanesulfonylation of simple aromatics over zeolite catalysts shows higher para-selectivity, useful in developing more efficient synthetic routes (Smith, Ewart, El‐Hiti, & Randles, 2004).
Safety And Hazards
特性
IUPAC Name |
(2,6-difluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAKONQZABMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458361 | |
| Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)methanesulfonyl Chloride | |
CAS RN |
179524-60-8 | |
| Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)
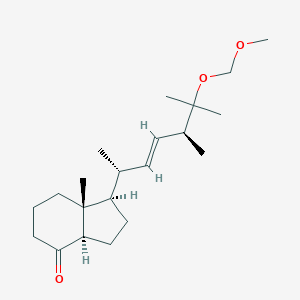

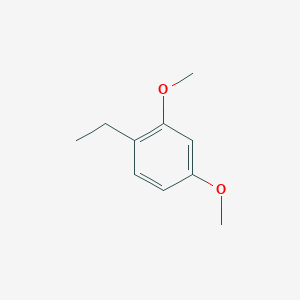
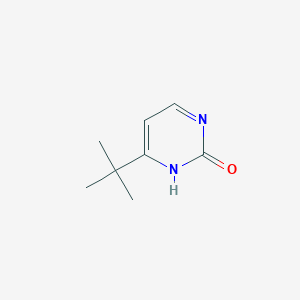

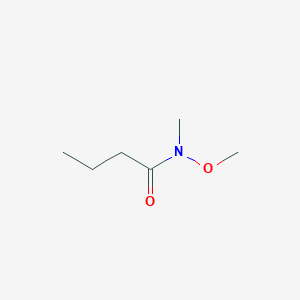

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)


![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
